molecular formula C11H11BrN2O2S B2724650 ethyl N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)carbamate CAS No. 1286718-71-5

ethyl N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)carbamate

Cat. No.: B2724650
CAS No.: 1286718-71-5
M. Wt: 315.19
InChI Key: ZQVZUAHKSOXNGS-UHFFFAOYSA-N
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Description

ethyl N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)carbamate is a chemical compound that belongs to the class of benzo[d]thiazole derivatives.

Preparation Methods

The synthesis of ethyl N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-bromo-4-methylbenzo[d]thiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

ethyl N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

ethyl N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)carbamate can be compared with other benzo[d]thiazole derivatives such as:

Properties

IUPAC Name

ethyl N-(6-bromo-4-methyl-1,3-benzothiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2S/c1-3-16-11(15)14-10-13-9-6(2)4-7(12)5-8(9)17-10/h4-5H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVZUAHKSOXNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=C(S1)C=C(C=C2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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